molecular formula C16H13ClN4OS B6505040 N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide CAS No. 1421452-77-8

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide

Cat. No. B6505040
CAS RN: 1421452-77-8
M. Wt: 344.8 g/mol
InChI Key: BOODCAIFCYFMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide” is a compound that contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . This compound is part of a class of compounds that have exhibited a wide range of biological activities .

Scientific Research Applications

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamideethyl-1,3-thiazole-5-carboxamide has a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as thiazole derivatives, and as a starting material for the synthesis of biologically active compounds. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of pharmaceuticals. In addition, it has been used in the synthesis of various organic compounds, such as dyes and pigments.

Advantages and Limitations for Lab Experiments

The main advantage of using N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamideethyl-1,3-thiazole-5-carboxamide in laboratory experiments is its ability to act as an acid-base catalyst, allowing for the formation of new bonds between molecules. It is also a relatively inexpensive compound and is readily available. However, it is a strong acid and is toxic if ingested, so it should be used with caution in laboratory experiments.

Future Directions

The future directions for N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamideethyl-1,3-thiazole-5-carboxamide include further research into its biochemical and physiological effects as well as its potential applications in the synthesis of various organic compounds. Additionally, further research into its ability to act as an acid-base catalyst in the synthesis of heterocyclic compounds could lead to the development of new and improved synthetic methods. Finally, the development of new and improved methods for the synthesis of N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamideethyl-1,3-thiazole-5-carboxamide could lead to its use in a variety of industrial and commercial applications.

Synthesis Methods

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamideethyl-1,3-thiazole-5-carboxamide can be synthesized by the reaction of 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid and hydrazine hydrate. This reaction occurs in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is a white crystalline powder.

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c1-10-14(9-20-15(22)13-8-18-6-7-19-13)23-16(21-10)11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOODCAIFCYFMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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